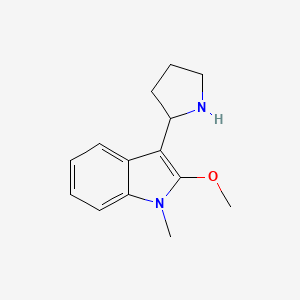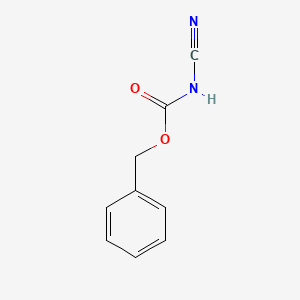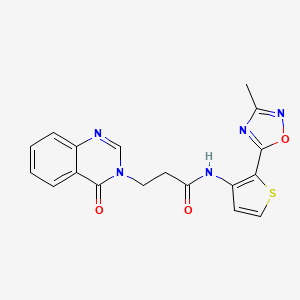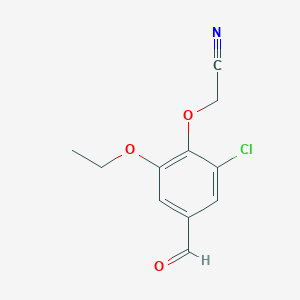![molecular formula C13H24N6O3S B2481559 N-{2-[(ジメチルスルファモイル)アミノ]エチル}-2-メチル-6-(モルホリン-4-イル)ピリミジン-4-アミン CAS No. 1257550-12-1](/img/structure/B2481559.png)
N-{2-[(ジメチルスルファモイル)アミノ]エチル}-2-メチル-6-(モルホリン-4-イル)ピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
科学的研究の応用
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions to introduce the morpholin-4-yl group. This is followed by the reaction with N-(2-aminoethyl)dimethylsulfamide to introduce the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
作用機序
The mechanism of action of N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Pyrimidifen: An acaricide with a pyrimidine core.
Flupentiofenox: A trifluoroethyl thioether acaricide.
HNPC-A188: A novel acaricide containing trifluoroethyl thioether and pyrimidin-4-amine.
Uniqueness
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-[6-[2-(dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O3S/c1-11-16-12(14-4-5-15-23(20,21)18(2)3)10-13(17-11)19-6-8-22-9-7-19/h10,15H,4-9H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAAFZJFCDKXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)

![4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2481479.png)
![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)



![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-{4-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2481496.png)

